![molecular formula C8H5FN2O2 B1395937 6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 1019021-85-2](/img/structure/B1395937.png)

6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid

Overview

Description

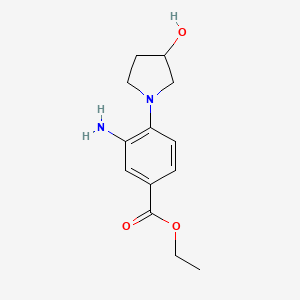

6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C8H5FN2O2 . It is a white solid and has a molecular weight of 180.14 .

Synthesis Analysis

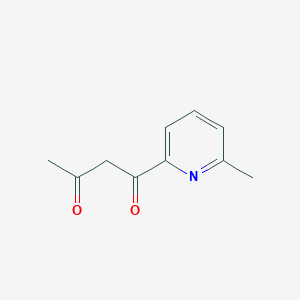

The synthesis of this compound involves a two-step reaction protocol . In one method, ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate was subjected to a reaction in THF: MeOH (4:1, 1.5 mL) with 2N LiOH . The reaction was heated at 60°C for 1 hour, then cooled to room temperature and the pH was adjusted between 4-5 with 1N HCl .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5FN2O2/c9-5-1-2-7-10-3-6 (8 (12)13)11 (7)4-5/h1-4H, (H,12,13) .Chemical Reactions Analysis

The transformation of this compound goes via the subsequent formation of imine, the addition of alcohol to the alkyne moiety, intramolecular cyclization, and p -TSA catalyzed dehydration .Physical And Chemical Properties Analysis

This compound is a white solid . It has a molecular weight of 180.14 and its IUPAC name is this compound .Scientific Research Applications

Synthesis and Pharmacological Testing

6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid derivatives have been synthesized and tested for pharmacological properties, particularly for their anti-inflammatory and analgesic activities. For instance, a series of 2-phenylimidazo[1,2-a]pyridine-3-carboxylic esters, acids, and amides were created and evaluated for these properties, with notable activity in some compounds (Di Chiacchio et al., 1998).

Antiinflammatory Activity

Research into 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids has shown promising results in anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities. This is achieved through the synthesis of these acids by reacting specific aminopyridines with other chemical agents (Abignente et al., 1982).

Bioisosteric Replacement in GABA A Receptor Modulation

8-Fluoroimidazo[1,2-a]pyridine has been identified as a physicochemical mimic of imidazo[1,2-a]pyrimidine. This finding is significant in the context of GABA(A) receptor modulation, where the fluoroimidazopyridine ring has been used as a bioisosteric replacement in certain ligands, demonstrating the versatility of fluoroimidazo compounds in receptor modulation (Humphries et al., 2006).

Imaging Beta-Amyloid in Alzheimer's Disease

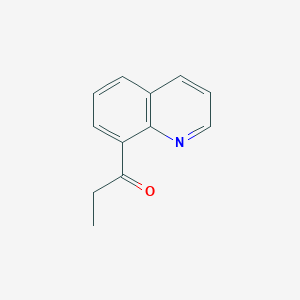

Fluorinated imidazo[1,2-a]pyridine derivatives have been synthesized for potential use in imaging amyloid plaques in Alzheimer's disease. These compounds demonstrate binding affinity to amyloid plaques, offering potential utility in medical imaging and diagnosis (Zeng et al., 2006).

Modification of Biopolymers

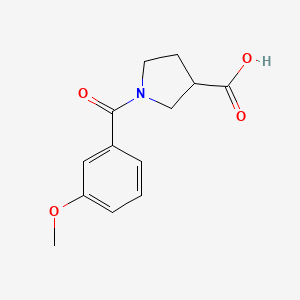

The modification of chitosan, a natural biopolymer, with 3-fluoroimidazo[1,2-a]pyridine-2-carbonyl fragments demonstrates the application of fluoroimidazo compounds in material science. This specific modification involves the introduction of ethoxycarbonyl and fluoroimidazo[1,2-a]pyridine-2-carbonyl fragments into the glucosamine units of the polymer (Levov et al., 2011).

Mechanism of Action

Safety and Hazards

The safety information for 6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

The future directions for 6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid could involve further exploration of its potential biological activities. For instance, a related compound, 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives, has been studied for its in vitro urease inhibition and in silico study . This suggests potential applications in the treatment of diseases related to urease activity.

properties

IUPAC Name |

6-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-5-1-2-7-10-3-6(8(12)13)11(7)4-5/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWPPIYOCUQNHPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(Aminosulfonyl)phenyl]-2-bromobutanamide](/img/structure/B1395862.png)

![Methyl 2-aminoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1395866.png)